molecular formula C10H9ClO2 B590818 5-(3-Chlorophenyl)dihydro-2(3H)-furanone CAS No. 875256-56-7

5-(3-Chlorophenyl)dihydro-2(3H)-furanone

Cat. No.: B590818
CAS No.: 875256-56-7
M. Wt: 196.63
InChI Key: BXCLFOKTWQYCRY-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)dihydro-2(3H)-furanone is an organic compound that belongs to the class of furanones It is characterized by a furanone ring with a 3-chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)dihydro-2(3H)-furanone typically involves the reaction of 3-chlorobenzaldehyde with dihydrofuran in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or ethanol. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)dihydro-2(3H)-furanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furanone ring to a dihydrofuran ring.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydrofuran derivatives.

Scientific Research Applications

5-(3-Chlorophenyl)dihydro-2(3H)-furanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)dihydro-2(3H)-furanone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-2(3H)-furanone: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    5-(4-Chlorophenyl)dihydro-2(3H)-furanone: Similar structure but with the chlorine substituent at a different position, potentially leading to different properties.

    5-(3-Bromophenyl)dihydro-2(3H)-furanone: Bromine substituent instead of chlorine, which may influence its chemical behavior.

Uniqueness

5-(3-Chlorophenyl)dihydro-2(3H)-furanone is unique due to the presence of the 3-chlorophenyl group, which can significantly impact its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

5-(3-Chlorophenyl)dihydro-2(3H)-furanone is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.

Chemical Structure and Properties

This compound features a furanone ring system with a chlorophenyl substituent, which contributes to its biological properties. The compound's structure can be represented as follows:

C1C2C3C4C5C6\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

1. Anti-inflammatory Activity

Research has shown that derivatives of furanones exhibit anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). For instance, studies have indicated that related compounds demonstrate significant COX-2 inhibitory action, with IC50 values comparable to established anti-inflammatory drugs like rofecoxib .

Table 1: COX Inhibition Data for Furanone Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compoundTBDTBD
F-Derivative2.8TBD
Rofecoxib10TBD

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro studies indicate that furanone derivatives exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For example, similar compounds have shown minimum inhibitory concentrations (MIC) ranging from 4.69 to 22.9 µM against pathogens like Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Related Compounds

CompoundMIC (µM) against S. aureusMIC (µM) against E. coli
This compoundTBDTBD
Pyrazole Derivative0.22TBD

3. Anticancer Activity

Preliminary studies suggest that furanone derivatives may possess anticancer properties, particularly through their ability to induce apoptosis in cancer cell lines. For instance, certain derivatives have demonstrated cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values indicating promising therapeutic potential .

The mechanisms underlying the biological activities of this compound are believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as COX-1 and COX-2, leading to reduced production of pro-inflammatory mediators.
  • Cell Signaling Modulation : It may interfere with signaling pathways involved in inflammation and cancer progression.
  • Cytotoxic Effects : Induction of apoptosis in cancer cells through modulation of apoptotic pathways.

Case Study 1: Anti-inflammatory Effects

A study conducted on the anti-inflammatory effects of furanones utilized the carrageenan-induced paw edema model in rats. The results indicated that the administration of furanone derivatives significantly reduced edema compared to control groups, suggesting effective anti-inflammatory properties .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of various furanones against clinical isolates of Staphylococcus aureus. The study reported substantial inhibition zones and a reduction in biofilm formation, indicating the potential for these compounds in treating resistant bacterial infections .

Properties

IUPAC Name

5-(3-chlorophenyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c11-8-3-1-2-7(6-8)9-4-5-10(12)13-9/h1-3,6,9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCLFOKTWQYCRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101274176
Record name 5-(3-Chlorophenyl)dihydro-2(3H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101274176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875256-56-7
Record name 5-(3-Chlorophenyl)dihydro-2(3H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875256-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Chlorophenyl)dihydro-2(3H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101274176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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